1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl sulfonyl group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyethanol with a sulfonyl chloride to form the phenoxyethyl sulfonyl intermediate. This intermediate is then reacted with 4-(thiophen-2-yl)piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The phenoxyethyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)pyridine
- 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)benzene
Uniqueness
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with pyridine or benzene rings. This structural difference can result in variations in biological activity, stability, and solubility, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHORHNZJCNVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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